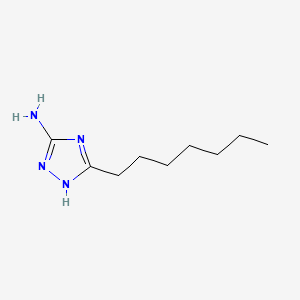

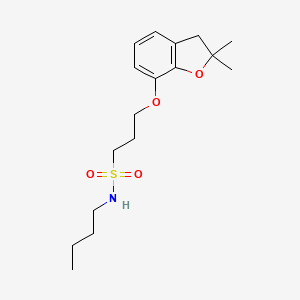

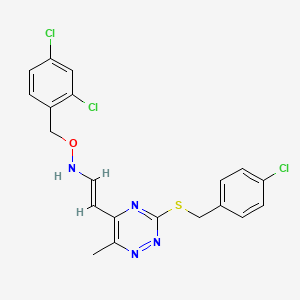

N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

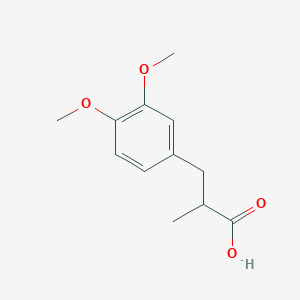

N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide, also known as BDBOS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. BDBOS is a sulfonamide derivative that has been synthesized through a complex chemical process.

Applications De Recherche Scientifique

Binding Study Using Fluorescent Probe Technique

The compound N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been utilized as a fluorescent probe to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This research demonstrated a method capable of sensitive and rapid determination of binding mechanisms, providing insights into the hydrophobic nature of the binding process and identifying the primary binding sites for parabens on bovine serum albumin. The study contributes to our understanding of how certain chemicals interact with proteins, which is crucial for drug delivery systems and understanding drug-protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Oxidative Desulfurization of Diesel Fuel

In another application, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), have been employed as extractants and catalysts for the desulfurization of diesel. This research highlights the efficiency of [BMIM][HSO4] in removing sulfur compounds from diesel, achieving up to 99.6% sulfur removal under specific conditions. The study showcases the potential of using ionic liquids for environmental remediation, particularly in reducing sulfur content in fuels to meet environmental standards (Hongshuai Gao, Chen Guo, J. Xing, Jun-mei Zhao, Huizhou Liu, 2010).

Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives

Research into the synthesis of novel N-sulfonates has led to the development of compounds with potential antimicrobial properties. By introducing sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, researchers have created quaternary ammonium salts that exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This work contributes to the search for new antimicrobial agents, which is crucial in the fight against drug-resistant infections (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Propriétés

IUPAC Name |

N-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-4-5-10-18-23(19,20)12-7-11-21-15-9-6-8-14-13-17(2,3)22-16(14)15/h6,8-9,18H,4-5,7,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCXOQDQHTWPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2394377.png)

![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2394387.png)

![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)